molecular formula C16H21ClF3N3O B5343291 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide

Cat. No.: B5343291
M. Wt: 363.80 g/mol
InChI Key: NWMZLNFMLUTQSO-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound with the molecular formula C14H18ClF3N2O. This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a piperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 4-propylpiperazine.

    Acylation Reaction: The aniline derivative undergoes an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide.

    Nucleophilic Substitution: The intermediate is then reacted with 4-propylpiperazine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of biological pathways and as a potential ligand for receptor studies.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound is believed to interact with receptors in the central nervous system, modulating neurotransmitter release and receptor activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence GABAergic and serotonergic systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 2-chloro-5-(trifluoromethyl)pyridine
  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide is unique due to the presence of the piperazine moiety, which imparts distinct pharmacological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for research in medicinal chemistry.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClF3N3O/c1-2-5-22-6-8-23(9-7-22)11-15(24)21-14-10-12(16(18,19)20)3-4-13(14)17/h3-4,10H,2,5-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMZLNFMLUTQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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